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Compound of Interest

Compound Name: (2S,4R)-Teneligliptin

Cat. No.: B565909 Get Quote

An In-depth Technical Guide on (2S,4R)-Teneligliptin

Executive Summary
Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor

utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] It is distinguished by a

unique, rigid, 'J-shaped' molecular structure composed of five consecutive rings, which confers

high potency, selectivity, and a prolonged duration of action.[3][4][5] The primary mechanism of

action involves the competitive and long-lasting inhibition of the DPP-4 enzyme.[6] This

inhibition prevents the degradation of endogenous incretin hormones, glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] The subsequent increase

in active incretin levels enhances glucose-dependent insulin secretion from pancreatic β-cells

and suppresses glucagon release from α-cells, leading to improved glycemic control with a low

intrinsic risk of hypoglycemia.[7][8]

A defining characteristic of Teneligliptin is its unique pharmacokinetic profile, featuring

balanced, dual elimination pathways. The drug is metabolized by hepatic enzymes (cytochrome

P450 3A4 and flavin-containing monooxygenase 3) and is also excreted unchanged by the

kidneys.[6][9][10] This dual route of clearance is a significant clinical advantage, as it generally

obviates the need for dose adjustments in patients with renal impairment.[6][9][11]
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(2S,4R)-Teneligliptin is the specific stereoisomer with the desired pharmacological activity.

The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its potent

inhibitory effect on the DPP-4 enzyme.

IUPAC Name: [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-

(1,3-thiazolidin-3-yl)methanone[12]

CAS Number: 1404559-15-4 (for the (2S,4R)-isomer)[12]

Molecular Formula: C₂₂H₃₀N₆OS[12]

Molar Mass: 426.58 g·mol⁻¹[4]

Physicochemical and In Vitro Properties
Teneligliptin is a potent and highly selective DPP-4 inhibitor. Its unique structure allows for

strong and sustained binding to the enzyme.

Property Value Reference

IC₅₀ (human plasma DPP-4) 1.75 nmol/L [6][11]

IC₅₀ (recombinant human

DPP-4)
0.889 nmol/L [6][11]

Selectivity vs. DPP-8 ~700 to 1500-fold [6]

Selectivity vs. DPP-9 ~700 to 1500-fold [6]

Plasma Protein Binding 78% - 80% [10]

Solubility Soluble in DMSO and Water

Mechanism of Action
Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme, which is

responsible for the rapid degradation of incretin hormones.

DPP-4 Inhibition: Teneligliptin binds competitively and potently to the active site of the DPP-4

enzyme. Its unique "J-shaped" structure interacts with multiple subsites of the enzyme (S1,
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S2, and S2 extensive), contributing to its high potency and long duration of action.[7][13][14]

Increased Incretin Levels: By inhibiting DPP-4, Teneligliptin increases the circulating

concentrations of active GLP-1 and GIP.[7]

Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the

pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin

secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of

hypoglycemia.[7][8]

Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the

secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic

glucose production.[7][8]

The net effect is improved glycemic control, characterized by reductions in fasting and

postprandial blood glucose levels.
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Caption: Mechanism of action of Teneligliptin.

Pharmacokinetics and Metabolism
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Teneligliptin exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing. A key

feature is its multiple elimination pathways, which makes it suitable for a wide range of patients,

including those with renal impairment.[6][9]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Parameter Description Reference

Absorption (Tₘₐₓ)

Rapidly absorbed, with peak

plasma concentrations

reached in approximately 1 to

1.33 hours.

[1][10]

Distribution
Plasma protein binding is

approximately 78-80%.
[10]

Metabolism

Metabolized primarily by

Cytochrome P450 (CYP) 3A4

and Flavin-containing

Monooxygenase 3 (FMO3).

The most abundant metabolite

is the thiazolidine-1-oxide

derivative (M1).

[6][9][10]

Elimination Half-life (t½) Approximately 24 hours. [6][9]

Excretion

Eliminated via multiple

pathways. After a radiolabeled

dose, ~45.4% of radioactivity is

excreted in urine and ~46.5%

in feces over 216 hours. Renal

excretion of the unchanged

drug accounts for about 21-

34.4% of the total clearance.

[6][10][11][15]

Metabolic and Elimination Pathways
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Caption: Metabolism and excretion pathways of Teneligliptin.

Pharmacodynamics and Clinical Efficacy
Clinical trials have demonstrated that Teneligliptin, as both monotherapy and combination

therapy, effectively improves glycemic control in patients with T2DM.[16][17]
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Efficacy Endpoint Result (vs. Placebo) Reference

Change in HbA1c
Significant reduction of -0.82%

(Weighted Mean Difference).
[17]

Change in Fasting Plasma

Glucose (FPG)

Significant reduction of -18.32

mg/dL (Weighted Mean

Difference).

[17]

Change in 2-hr Postprandial

Glucose (PPG)

Significant reduction of -46.94

mg/dL (Weighted Mean

Difference).

[17]

DPP-4 Inhibition (20 mg dose)

Maximum inhibition (89.7%)

within 2 hours, maintained at

>60% at 24 hours.

[1]

Experimental Protocols
Quantification of Teneligliptin by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)
This protocol describes a common method for the quantitative analysis of Teneligliptin in

pharmaceutical formulations.

Objective: To determine the concentration of Teneligliptin using a validated RP-HPLC method.

Materials and Instrumentation:

Teneligliptin reference standard

Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate

Orthophosphoric acid

Water (HPLC grade)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5946087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5946087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5946087/
https://www.dmpharma.co.in/Teneligliptin%20Tablets.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC system with UV detector

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Analytical balance, sonicator, pH meter

Methodology:

Mobile Phase Preparation:

Prepare a phosphate buffer by dissolving a calculated amount of potassium dihydrogen

phosphate in HPLC grade water.

Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[18]

Filter the buffer through a 0.45 µm membrane filter.

Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a specified

ratio (e.g., 60:40 v/v).[18]

Degas the mobile phase by sonication.

Standard Solution Preparation:

Accurately weigh about 10 mg of Teneligliptin reference standard and transfer it to a 10 mL

volumetric flask.

Dissolve and dilute to volume with the mobile phase to obtain a stock solution (e.g., 1000

µg/mL).

Perform serial dilutions from the stock solution to prepare working standard solutions in a

linear range (e.g., 10-30 µg/mL).[18]

Sample Preparation (from tablets):

Weigh and finely powder a number of tablets (e.g., 20).
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Accurately weigh a quantity of the powder equivalent to a single dose of Teneligliptin and

transfer to a volumetric flask.

Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete

dissolution, and then dilute to volume.

Filter the solution through a 0.45 µm syringe filter to remove excipients.

Chromatographic Conditions:

Column: C18 (250 mm x 4.6 mm, 5 µm)[18]

Flow Rate: 1.0 mL/min[18]

Detection Wavelength: 227 nm[18]

Injection Volume: 20 µL

Column Temperature: Ambient

Analysis and Calculation:

Inject the standard solutions to establish a calibration curve by plotting peak area against

concentration.

Inject the sample solution.

Calculate the concentration of Teneligliptin in the sample by interpolating its peak area

from the calibration curve. The retention time for Teneligliptin is typically around 2.37

minutes under these conditions.[18]

Experimental Workflow Diagram
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Caption: RP-HPLC workflow for Teneligliptin quantification.

Synthesis Overview
The synthesis of (2S,4R)-Teneligliptin is a multi-step process involving the construction of its

complex heterocyclic core. A common retrosynthetic approach involves coupling key

intermediates. One reported synthesis method involves the reductive amination of 3-[(2S)-1-

(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine with 1-(3-methyl-1-phenyl-1H-

pyrazol-5-yl)piperazine.[19] This is followed by deprotection of the Boc group to yield the final
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compound.[19][20] The process is designed to be industrially feasible, cost-effective, and to

produce a high-purity product.[21][22]

Conclusion
(2S,4R)-Teneligliptin is a potent, selective, and long-acting DPP-4 inhibitor with a well-defined

chemical structure and a unique pharmacokinetic profile. Its mechanism of action, centered on

the enhancement of the incretin system, provides effective glycemic control for patients with

type 2 diabetes. The dual pathways of metabolism and excretion represent a significant clinical

advantage, particularly for patients with comorbidities such as renal impairment. The

established analytical methods ensure its quality and consistency in pharmaceutical

formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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